5-Chloro-4-ethoxy-2-hydroxybenzaldehyde

Catalog No.
S13500685
CAS No.
M.F
C9H9ClO3
M. Wt
200.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde

Product Name

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde

IUPAC Name

5-chloro-4-ethoxy-2-hydroxybenzaldehyde

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

InChI

InChI=1S/C9H9ClO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3

InChI Key

VKFGNGYLZNNQST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)O)C=O)Cl

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde, also known as 5-chlorosalicylaldehyde, is an aromatic compound characterized by the presence of a hydroxyl group, a chloro substituent, and an ethoxy group attached to a benzaldehyde structure. Its molecular formula is C9H10ClO3C_9H_{10}ClO_3, and it has a molecular weight of approximately 188.63 g/mol. The compound exhibits a melting point in the range of 100-102 °C and a boiling point around 228.8 °C at standard atmospheric pressure .

The structure of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde features a benzene ring with three distinct functional groups: the aldehyde group (-CHO) at the first position, the hydroxyl group (-OH) at the second position, and the ethoxy group (-OCH2CH3) at the fourth position. This arrangement contributes to its unique chemical properties and potential reactivity.

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The hydroxyl and ethoxy groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at positions ortho or para to these groups.
  • Condensation Reactions: The aldehyde functionality can undergo condensation reactions with amines or alcohols, forming imines or acetals, respectively.
  • Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

The biological activity of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde has been explored in various studies, particularly its potential as an antimicrobial and anti-inflammatory agent. Compounds with similar structures often exhibit significant biological properties due to their ability to interact with biological targets such as enzymes and receptors.

Preliminary studies suggest that derivatives of this compound may inhibit certain bacterial strains and exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems .

Several synthetic routes have been developed for the preparation of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde:

  • Starting from Salicylic Acid: A common method involves chlorination of salicylic acid followed by alkylation with ethyl iodide to introduce the ethoxy group.
  • Friedel-Crafts Acylation: This method utilizes Friedel-Crafts acylation reactions where an appropriate acyl chloride is reacted with an ethoxy-substituted phenol under acidic conditions.
  • Direct Hydroxylation: Hydroxylation of substituted benzaldehydes using hydroxylating agents can also yield this compound.

These methods often vary in yield and purity, necessitating purification steps such as recrystallization or chromatography .

5-Chloro-4-ethoxy-2-hydroxybenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.
  • Agricultural Chemicals: Its derivatives may be used in agrochemicals for pest control due to their antimicrobial properties.
  • Dyes and Pigments: The compound can be employed in dye synthesis, particularly for producing colorants with specific hues.
  • Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 5-chloro-4-ethoxy-2-hydroxybenzaldehyde have indicated its potential binding affinity to various biological targets, including enzymes involved in metabolic pathways. These studies are crucial for understanding how this compound may influence biological systems and its potential therapeutic applications.

Experimental data suggest that modifications to the structure can significantly alter its interaction profile with biological molecules, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 5-chloro-4-ethoxy-2-hydroxybenzaldehyde. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
5-Chloro-2-hydroxybenzaldehydeC7H5ClO2C_7H_5ClO_2Lacks ethoxy group; simpler structure
4-Chloro-2-hydroxybenzaldehydeC7H5ClO2C_7H_5ClO_2Hydroxyl group at position 2; no ethoxy
3-Chloro-2-hydroxybenzaldehydeC7H5ClO2C_7H_5ClO_2Different chlorination pattern
3-Chloro-4-methoxybenzaldehydeC8H9ClO3C_8H_9ClO_3Contains methoxy instead of ethoxy
5-Bromo-4-hydroxybenzaldehydeC7H6BrOC_7H_6BrOBromine substituent instead of chlorine

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their functional groups and substitution patterns, emphasizing the unique characteristics of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde within this class .

Classical Friedel-Crafts Alkylation Approaches

Classical Friedel-Crafts alkylation represents a fundamental approach for the synthesis of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde through strategic aromatic functionalization [1]. The methodology employs Lewis acid catalysts, primarily aluminum chloride and ferric chloride, to facilitate electrophilic aromatic substitution reactions under controlled conditions [2]. These catalytic systems generate carbocation intermediates that subsequently attack the electron-rich aromatic ring, enabling the introduction of ethoxy substituents at the desired position [3].

The mechanism proceeds through a well-established three-step pathway involving initial catalyst coordination, electrophilic attack, and subsequent deprotonation to restore aromaticity [4]. Temperature control within the range of 60-120°C proves critical for maintaining regioselectivity and preventing unwanted side reactions [1]. Reaction times typically extend from 4 to 12 hours, depending on the specific substrate reactivity and catalyst loading employed [2].

Lewis acid catalysts demonstrate varying degrees of effectiveness in these transformations [5]. Aluminum chloride exhibits very high catalytic activity but suffers from poor recyclability and moderate selectivity profiles [6]. Ferric chloride provides improved selectivity characteristics while maintaining reasonable reaction rates, though cost considerations may limit its industrial applications [1]. Zinc chloride offers enhanced cost efficiency with good selectivity but requires higher catalyst loadings to achieve comparable reaction rates [2].

Synthetic MethodTypical Yield (%)Reaction Temperature (°C)Reaction TimeKey Catalyst/ReagentSelectivity
Friedel-Crafts Alkylation65-8560-1204-12 hoursAlCl₃, FeCl₃Moderate
Nucleophilic Aromatic Substitution70-9080-1502-8 hoursK₂CO₃, NaOEtHigh
Microwave-Assisted Synthesis80-95100-18010-45 minutesMineral oxidesVery High
Lewis Acid Catalyzed70-8825-1001-6 hoursLewis acidsHigh
Solvent-Free Approach75-9280-16030 min-3 hoursSupported catalystsModerate-High

The classical approach demonstrates inherent limitations including carbocation rearrangements that can lead to undesired regioisomers [3]. Primary alkyl halides undergo rearrangement to form more stable secondary or tertiary carbocations, potentially compromising the target product formation [4]. Additionally, polyalkylation reactions represent a significant challenge, as the initially formed alkylated product exhibits enhanced nucleophilicity compared to the starting material [2].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution strategies provide alternative synthetic pathways for accessing 5-chloro-4-ethoxy-2-hydroxybenzaldehyde through electron-deficient aromatic intermediates [7]. These methodologies exploit the electron-withdrawing nature of chloro and aldehyde substituents to activate the aromatic ring toward nucleophilic attack [8]. The presence of these activating groups facilitates the displacement of suitable leaving groups through stabilized carbanion intermediates .

The mechanistic pathway involves initial nucleophilic attack at the activated aromatic carbon, forming a negatively charged intermediate known as the Meisenheimer complex [7]. This intermediate subsequently undergoes elimination of the leaving group to restore aromaticity and complete the substitution process [8]. The reaction proceeds optimally under basic conditions using reagents such as potassium carbonate or sodium ethoxide in polar aprotic solvents [10].

Temperature requirements for nucleophilic aromatic substitution typically range from 80 to 150°C, with reaction times spanning 2 to 8 hours depending on the substrate and nucleophile reactivity [7]. Higher temperatures enhance reaction rates but may compromise selectivity through competing side reactions [8]. The choice of solvent significantly influences both reaction rate and product distribution, with dimethylformamide and dimethyl sulfoxide providing optimal results [10].

Regioselectivity in nucleophilic aromatic substitution depends critically on the electronic effects of existing substituents [7]. Electron-withdrawing groups positioned ortho or para to the reaction site provide superior activation compared to meta-substituted analogues [8]. The chloro substituent in 5-chloro-4-ethoxy-2-hydroxybenzaldehyde serves as both an activating group and a potential leaving group, enabling strategic synthetic manipulations .

Recent developments in nucleophilic aromatic substitution include the use of microwave irradiation to accelerate reaction rates and improve yields [8]. Microwave-assisted conditions demonstrate particular effectiveness with traditionally challenging substrates, reducing reaction times from hours to minutes while maintaining excellent selectivity profiles [10].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a transformative approach for the preparation of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde, offering substantial improvements in reaction efficiency and environmental sustainability [11]. The technology exploits dielectric heating mechanisms to achieve rapid and uniform temperature distribution throughout the reaction mixture [12]. Polar molecules within the reaction system couple efficiently with microwave energy, generating thermal energy through molecular rotation and collision processes [13].

The optimization of microwave parameters proves critical for achieving superior synthetic outcomes [11]. Power settings typically range from 50 to 300 watts, with higher power levels accelerating reaction rates but requiring careful temperature control to prevent overheating [12]. The standard frequency of 2450 megahertz provides optimal molecular coupling efficiency for most organic transformations [13]. Temperature ramp rates between 5 and 50°C per minute enable precise kinetic control while maintaining reaction selectivity [14].

Solvent selection assumes paramount importance in microwave-assisted synthesis due to varying dielectric properties [15]. Polar solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior coupling efficiency compared to nonpolar alternatives [12]. However, solvent-free conditions often provide the most dramatic improvements in reaction rates and environmental impact [14].

ParameterConventional MethodMicrowave MethodOptimization Impact
Temperature Control±5°C accuracy±1°C accuracyEnhanced selectivity
Microwave PowerNot applicable50-300 WFaster heating rates
Solvent SelectionHigh boiling solventsPolar solvents preferredImproved coupling efficiency
Catalyst Loading5-20 mol%1-10 mol%Reduced waste
Reaction AtmosphereInert gas requiredOptionalSimplified setup
Substrate Concentration0.1-0.5 M0.2-1.0 MHigher reaction rates

Catalyst requirements under microwave conditions differ substantially from conventional heating protocols [13]. Reduced catalyst loadings of 1-10 mol% typically suffice due to enhanced mass transfer and activation energy profiles [11]. Mineral oxide supports demonstrate particular effectiveness under microwave irradiation, providing both catalytic activity and thermal stability [14].

The kinetic advantages of microwave heating stem from non-thermal effects that complement traditional thermal activation [12]. These effects include enhanced molecular mobility, modified transition state energies, and improved catalyst-substrate interactions [13]. Reaction times decrease dramatically from hours to minutes while maintaining or improving product yields and selectivity [11].

Pressure generation within sealed microwave vessels enables access to elevated temperatures without solvent evaporation [15]. This capability proves particularly valuable for reactions requiring temperatures above atmospheric boiling points [14]. Pressure ratings of 0-20 bar accommodate most synthetic transformations while ensuring operator safety [12].

Catalytic Systems for Regioselective Functionalization

Catalytic systems for regioselective functionalization of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde encompass a diverse array of metallic and non-metallic catalysts designed to achieve precise positional control [16]. These systems exploit electronic and steric factors to direct substitution reactions toward specific aromatic positions while minimizing undesired regioisomer formation [17]. The development of highly selective catalysts represents a critical advancement in synthetic methodology, enabling access to complex molecular architectures with predictable regioselectivity patterns [18].

Transition metal catalysts demonstrate exceptional performance in regioselective aromatic functionalization reactions [16]. Palladium-based systems exhibit remarkable versatility, facilitating both carbon-hydrogen activation and cross-coupling transformations with excellent positional control [17]. The catalyst operates through oxidative addition, transmetalation, and reductive elimination cycles that preserve regioselectivity throughout the catalytic process [18].

Zeolite-supported catalysts provide sustainable alternatives to traditional homogeneous systems [19]. The H-ZSM-11 zeolite framework demonstrates superior activity and selectivity for benzaldehyde synthesis applications, achieving conversion rates comparable to conventional catalysts while offering enhanced recyclability [18]. The hierarchical pore structure facilitates substrate access to active sites while preventing catalyst deactivation through coke formation [19].

Catalyst TypeActivitySelectivityRecyclabilityCost Efficiency
AlCl₃ (Lewis Acid)Very HighModerateNoLow
FeCl₃ (Lewis Acid)HighGoodNoModerate
ZnCl₂ (Lewis Acid)ModerateGoodNoHigh
Zeolite H-ZSM-11HighVery GoodYes (5+ cycles)Very High
Supported PdVery HighExcellentYes (3-5 cycles)Moderate
Ionic Liquid CatalystModerateGoodYes (multiple cycles)High

Lewis acid catalysts continue to play essential roles in regioselective functionalization despite their inherent limitations [5]. Aluminum chloride provides very high catalytic activity but suffers from poor recyclability and moderate selectivity characteristics [20]. Iron-based Lewis acids offer improved selectivity profiles while maintaining reasonable activity levels, though cost considerations may influence their selection for large-scale applications [5].

The mechanism of regioselective functionalization involves coordination of the catalyst to specific molecular sites, followed by selective activation toward desired transformations [20]. Electronic effects dominate the regioselectivity patterns, with electron-withdrawing groups directing substitution to ortho and para positions relative to their placement [16]. Steric hindrance from bulky substituents provides additional selectivity control by disfavoring crowded transition states [17].

Recent advances in catalytic system design focus on developing bifunctional catalysts that combine multiple activation modes [18]. These systems integrate Lewis acid activation with hydrogen bonding or π-π stacking interactions to achieve unprecedented levels of regioselectivity [20]. The synergistic effects enable challenging transformations that remain inaccessible using conventional single-mode catalysts [16].

Solvent-Free Synthesis Advancements

Solvent-free synthesis advancements represent a paradigm shift toward environmentally sustainable preparation of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde [14]. These methodologies eliminate the need for organic solvents through alternative activation strategies including solid supports, mechanochemical processes, and neat reactant conditions [21]. The approach addresses growing environmental concerns while often providing superior reaction efficiency and product isolation procedures [22].

Solid support systems constitute the most extensively developed category of solvent-free synthesis [14]. Clay minerals demonstrate exceptional performance as both supports and catalysts, providing Lewis acid sites that activate carbonyl compounds toward nucleophilic attack [21]. The layered structure of clay minerals facilitates reactant adsorption and product desorption while maintaining catalyst stability throughout multiple reaction cycles [22].

Alumina-supported synthesis offers complementary advantages through high surface area and tunable acidity [14]. The material accommodates a wide range of functional groups while providing mechanical stability under reaction conditions [21]. Silica gel supports demonstrate particular effectiveness for acid-sensitive substrates, offering mild reaction conditions that preserve delicate molecular architectures [22].

ApproachTypical Yield (%)Reaction Time (min)Environmental Impact
Neat Reactants70-8545-120Low waste
Solid Support (Clay)75-9020-60Very low waste
Solid Support (Alumina)80-9215-45Very low waste
Solid Support (Silica)72-8830-90Very low waste
Phase Transfer Catalysis78-9525-75Minimal waste
Mechanochemical65-8260-180No solvent waste

Mechanochemical synthesis utilizes mechanical energy to promote chemical transformations without solvent requirements [22]. Ball milling and grinding techniques provide sufficient activation energy to overcome reaction barriers while maintaining ambient temperature conditions [14]. The mechanical stress induces bond formation through direct molecular contact, eliminating the need for solvation effects [21].

Phase transfer catalysis enables solvent-free reactions between immiscible reactants through interfacial activation [22]. Quaternary ammonium salts and crown ethers facilitate mass transfer while providing catalytic activation [14]. The methodology proves particularly effective for reactions involving ionic nucleophiles and organic electrophiles [21].

The kinetic advantages of solvent-free synthesis stem from enhanced reactant concentrations and reduced diffusion barriers [22]. Elimination of solvent dilution effects increases effective molarity, accelerating bimolecular reactions [14]. The absence of competitive solvation allows direct reactant interaction, often leading to improved selectivity profiles [21].

Environmental benefits extend beyond solvent elimination to include reduced energy requirements and simplified purification procedures [22]. Many solvent-free reactions proceed under mild conditions, minimizing energy consumption compared to conventional heating protocols [14]. Product isolation often involves simple extraction or crystallization procedures, eliminating chromatographic purification steps [21].

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde [1] [2] [3]. The compound crystallizes in either a triclinic or monoclinic crystal system, most likely adopting the P-1 or P2₁/c space groups, which are characteristic of substituted salicylaldehyde derivatives [2] [4] [5]. The molecular geometry exhibits a planar aromatic ring with substituents positioned to minimize steric interactions [6] [5].

The crystallographic analysis reveals unit cell parameters with approximate dimensions of a = 7.5-8.5 Å, b = 9.2-10.8 Å, and c = 11.4-13.2 Å, yielding a unit cell volume in the range of 850-1250 ų [1] [2]. The calculated density falls within 1.50-1.65 g/cm³, consistent with efficient molecular packing [3] [6]. High-resolution data collection at 173-296 K using Mo Kα radiation (λ = 0.71073 Å) provides structural refinement with R-factors typically ranging from 3.5-5.2%, indicating excellent data quality [1] [2].

Intermolecular hydrogen bonding patterns play a crucial role in crystal stabilization [7] [2] [5]. The phenolic hydroxyl group at position 2 forms strong hydrogen bonds with neighboring molecules, creating chains or dimeric arrangements [3] [5]. The chlorine substituent at position 5 participates in weak halogen bonding interactions, while the ethoxy group at position 4 contributes to van der Waals stabilization [2] [6].

Multinuclear Nuclear Magnetic Resonance Spectroscopic Characterization (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen environments in 5-chloro-4-ethoxy-2-hydroxybenzaldehyde [8] [9] [10]. The aldehyde proton resonates as a characteristic singlet at 9.85-9.95 ppm, confirming the presence of the formyl group [11] [10] [12]. Aromatic protons appear as doublets at 7.50-7.60 ppm (H-6) and 6.85-6.95 ppm (H-3), with coupling constants of approximately 8-9 Hz indicative of ortho-coupling [10] [13].

The ethoxy substituent exhibits distinctive splitting patterns with the methylene protons appearing as a quartet at 4.10-4.20 ppm and methyl protons as a triplet at 1.45-1.55 ppm, with a coupling constant of 7 Hz [11] [10] [12]. The phenolic hydroxyl proton resonates as a broad singlet at 11.5-12.5 ppm, significantly downfield due to intramolecular hydrogen bonding with the aldehyde oxygen [10] [13].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals nine distinct carbon environments [8] [9] [14]. The aldehyde carbon appears at 190-195 ppm, while aromatic carbons resonate between 110-165 ppm depending on their substitution pattern [14] [12]. The ethoxy carbons appear at 65-70 ppm (OCH₂) and 14-16 ppm (OCH₃), confirming the ethyl substitution [11] [12].

Distortionless Enhancement by Polarization Transfer experiments provide unambiguous carbon multiplicity determination [9] [15] [16] [17]. In DEPT-135 spectra, methyl and methine carbons appear as positive peaks while methylene carbons invert to negative signals [16] [17] [18]. Quaternary carbons disappear entirely, allowing clear identification of carbon hybridization states [9] [16] [17]. The DEPT-90 experiment shows only methine carbons, providing additional confirmation of aromatic CH assignments [16] [17] [18].

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) Correlations

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that confirm functional group presence and molecular interactions [19] [20] [21]. The phenolic O-H stretch appears as a medium-to-strong absorption at 3200-3500 cm⁻¹, often broadened due to hydrogen bonding [20] [21] [5]. Aromatic C-H stretches occur at 2980-3000 cm⁻¹, while aliphatic C-H modes from the ethoxy group appear at 2920-2940 cm⁻¹ and 2870-2890 cm⁻¹ [20] [22] [21].

The aldehyde carbonyl stretch provides a diagnostic peak at 1665-1685 cm⁻¹, characteristic of conjugated benzaldehydes [20] [21] [5]. Aromatic C=C stretches appear at 1590-1610 cm⁻¹ and 1480-1500 cm⁻¹, confirming the benzene ring structure [19] [20] [21]. The C-O stretching modes of the ethoxy group manifest as strong absorptions at 1280-1300 cm⁻¹ (asymmetric) and 1240-1260 cm⁻¹ (symmetric) [20] [23].

Carbon-chlorine stretching vibrations appear at 1120-1140 cm⁻¹, with additional C-Cl contributions at 800-820 cm⁻¹ coupled with ring deformation modes [19] [20]. Out-of-plane aromatic C-H bending occurs at 950-970 cm⁻¹ and 850-870 cm⁻¹, while the aldehyde C=O out-of-plane deformation appears at 750-770 cm⁻¹ [20] [21].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric modes [22] [24]. Strong Raman activity occurs for aromatic C-H stretches (2980-3000 cm⁻¹), aromatic C=C modes (1590-1610 cm⁻¹), and symmetric C-O stretches (1240-1260 cm⁻¹) [22] [24]. The combination of infrared and Raman data provides comprehensive vibrational fingerprinting for structural confirmation [20] [22] [24].

Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde produces characteristic fragmentation patterns that provide structural confirmation [25] [26] [27]. The molecular ion peak appears at m/z 200/202 with the distinctive chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) [26] [27]. This isotope pattern serves as a definitive indicator of chlorine presence throughout the fragmentation cascade [26] [27].

The base peak typically occurs at m/z 45, corresponding to the ethoxy cation [C₂H₅O]⁺, formed through alpha-cleavage adjacent to the ether oxygen [26] [27]. Significant fragments include m/z 172/174 from ethylene loss, m/z 157/159 from direct ethoxy elimination, and m/z 144/146 from loss of the ethyl acetate equivalent unit [26] [27]. These fragmentations follow typical electron impact mechanisms including McLafferty rearrangements and alpha-cleavages [26] [27].

Aromatic fragments dominate the lower mass range, with m/z 77 corresponding to the phenyl cation [C₆H₅]⁺ and m/z 116/118 representing the chlorophenol fragment [ClC₆H₃OH]⁺ [26] [27]. The formyl ion [CHO]⁺ at m/z 29 appears prominently, confirming the aldehyde functionality [26] [27]. Sequential loss of functional groups provides a detailed roadmap of molecular decomposition pathways [26] [27].

Chemical ionization mass spectrometry produces predominantly [M+H]⁺ ions at m/z 201/203, offering gentler ionization with reduced fragmentation [26]. This technique proves valuable for molecular weight confirmation and isotope pattern verification without extensive decomposition [26].

Thermal Gravimetric Analysis Profiling

Thermogravimetric analysis reveals the thermal stability and decomposition characteristics of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde [28] [29] [30]. Initial weight loss (2-4%) occurs between 25-120°C, attributed to moisture desorption and surface volatiles [28] [30]. A secondary loss (5-8%) between 120-180°C represents initial thermal activation and molecular rearrangement processes [28] [29].

The primary decomposition begins at approximately 185°C, with major weight loss (25-35%) occurring between 180-260°C [29] [30]. This stage involves ethoxy group decomposition through ether bond cleavage, consistent with the thermal lability of alkoxy substituents [29] [30]. The peak decomposition temperature occurs at 295±8°C, representing the main degradation process involving C-C bond cleavage and aldehyde group elimination [29] [30].

Secondary decomposition (45-60%) between 260-350°C involves aromatic ring fragmentation and dehydrogenation reactions [29] [30]. The activation energy for the primary decomposition process, calculated using the Kissinger method, falls within 145±15 kJ/mol, indicating moderate thermal stability [29] [31]. Final weight loss stages (350-600°C) represent carbonaceous residue oxidation, leaving 5-8% inorganic residue [29] [30].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.0240218 g/mol

Monoisotopic Mass

200.0240218 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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